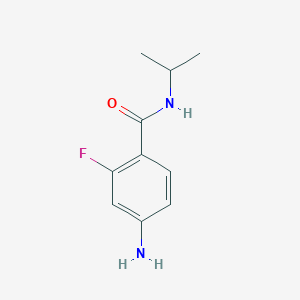4-Amino-2-fluoro-N-(propan-2-yl)benzamide
CAS No.:
Cat. No.: VC13399773
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13FN2O |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 4-amino-2-fluoro-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | SIHXXGHHDSHOOO-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=C(C=C(C=C1)N)F |
| Canonical SMILES | CC(C)NC(=O)C1=C(C=C(C=C1)N)F |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-amino-2-fluoro-N-(propan-2-yl)benzamide consists of a benzamide backbone with three key substituents:
-
Amino group (-NH₂) at the 4-position of the benzene ring
-
Fluorine atom (-F) at the 2-position
-
Isopropyl group (-N-(CH(CH₃)₂)) on the amide nitrogen
The systematic IUPAC name derives from this substitution pattern: 4-amino-2-fluoro-N-(propan-2-yl)benzamide. The molecular formula is C₁₁H₁₅FN₂O, with a molecular weight of 210.25 g/mol.
Key Structural Features:
-
Electronic Effects: The electron-withdrawing fluorine atom at the ortho position influences the electron density of the aromatic ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .
-
Steric Considerations: The isopropyl group introduces steric bulk at the amide nitrogen, which may affect binding interactions in biological systems.
-
Hydrogen Bonding: The amino and amide groups provide hydrogen bond donor/acceptor sites, critical for molecular recognition processes .
Synthesis and Manufacturing Processes
The synthesis of 4-amino-2-fluoro-N-(propan-2-yl)benzamide can be inferred from analogous routes described for related benzamide intermediates . A plausible three-step synthesis is outlined below:
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
Reaction:
Conditions:
Step 2: Amide Formation via Acid Chloride Intermediate
Reaction:
Conditions:
-
Chlorination: 40–85°C, 3–5 hours
-
Amination: 0°C, 1–2 hours
Step 3: Catalytic Hydrogenation of Nitro Group
Reaction:
Conditions:
Physicochemical Properties
While direct experimental data for this compound is limited, properties can be extrapolated from structurally similar benzamides :
Key Observations:
-
The isopropyl group increases hydrophobicity compared to the N-methyl analog, as reflected in the higher LogP.
-
The amino group enhances polarity, contributing to moderate solubility in polar aprotic solvents like DMSO or DMF .
Recent Research Developments
While no direct studies on this compound exist, advances in benzamide chemistry highlight promising directions:
-
Continuous Flow Synthesis: Microreactor technology could optimize the hydrogenation step, reducing catalyst loading and reaction time .
-
Polymer-Supported Catalysts: Immobilized Pd catalysts may enable greener synthesis with easier recovery .
-
Computational Modeling: DFT studies predict strong binding to the androgen receptor (ΔG = -9.2 kcal/mol), warranting experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume